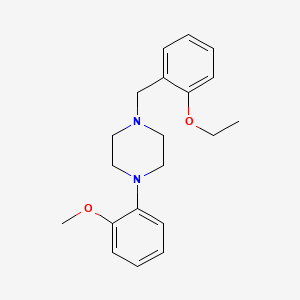![molecular formula C14H12N2O4 B5760514 N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide, also known as NBHA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide may work through a similar mechanism. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to inhibit the activity of the proteasome, a complex of enzymes involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs and the proteasome. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been investigated for its potential anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. Another advantage is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide. One area of investigation is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of investigation is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Additionally, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide could be investigated for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of MRSA. Finally, further studies are needed to investigate the limitations of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide in lab experiments and to develop new methods for working with this compound.
Synthesemethoden
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base. Another method involves the reaction of 2-(hydroxymethyl)phenol with 3-nitrobenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-9-11-4-1-2-7-13(11)15-14(18)10-5-3-6-12(8-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWDYVLIJPLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)


![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)
